4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid
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Overview
Description
4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid is an organic compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol . This compound features a pyrazole ring substituted with a nitro group and a butanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid can be synthesized from 4-(3-nitro-1H-pyrazol-1-yl)butanenitrile . The nitrile group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The reaction typically involves heating the nitrile compound with a strong acid or base, followed by neutralization and purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar hydrolysis methods. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Esterification: Alcohols and sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 4-(3-Amino-1H-pyrazol-1-yl)butanoic acid.
Substitution: Various substituted pyrazole derivatives.
Esterification: 4-(3-Nitro-1H-pyrazol-1-yl)butanoates.
Scientific Research Applications
4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of a butanoic acid moiety
Properties
IUPAC Name |
4-(3-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c11-7(12)2-1-4-9-5-3-6(8-9)10(13)14/h3,5H,1-2,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJNDMRMSBFSSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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